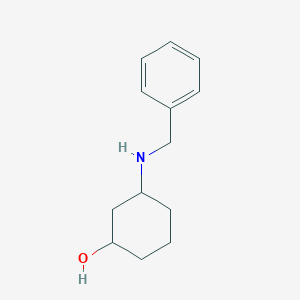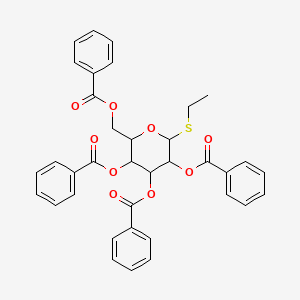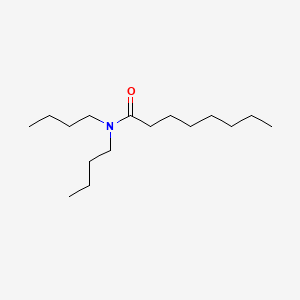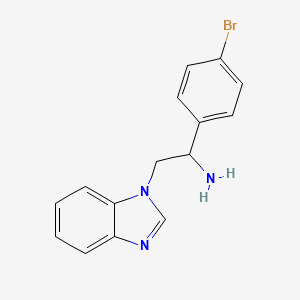
(S)-Viteralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viteralone is a natural product with the chemical formula C15H14O3 and a molecular weight of 242.27. It is primarily used in research related to life sciences . Viteralone is a colorless to pale yellow liquid with a distinctive odor and is soluble in most organic solvents such as alcohols, ethers, and ketones, but not in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Viteralone can be synthesized through the acylation reaction between phenylacetic acid and pyridine in the presence of an appropriate catalyst . The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of Viteralone.
Industrial Production Methods
Industrial production of Viteralone involves large-scale synthesis using the same acylation reaction. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 98% or higher.
Analyse Des Réactions Chimiques
Types of Reactions
Viteralone undergoes various chemical reactions, including:
Oxidation: Viteralone can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Viteralone can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Viteralone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which Viteralone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, Viteralone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Viteralone is structurally similar to several other compounds, including:
Nootkatone: A sesquiterpenoid with similar molecular structure but different functional groups.
Oxyphyllol B: Another sesquiterpenoid with a similar core structure but different substituents.
Tessaric acid: A compound with a similar backbone but different functional groups.
Uniqueness
Viteralone’s uniqueness lies in its specific functional groups and the resulting biological activities. Unlike its similar compounds, Viteralone has shown distinct anti-inflammatory properties, making it a valuable compound in medicinal research .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
CTWSYQBTROEFSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)

![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)



![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)



